2-(4-Methylthiophen-2-yl)pyrrolidine hydrochloride
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Overview
Description
2-(4-Methylthiophen-2-yl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-methylthiophen-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylthiophen-2-yl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-methylthiophen-2-yl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring. The thiophene moiety can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylthiophen-2-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidine ring can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Various substituted thiophenes.
Scientific Research Applications
2-(4-Methylthiophen-2-yl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylthiophen-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit voltage-gated sodium and calcium channels, which are crucial for its anticonvulsant and antinociceptive effects. The compound may also interact with GABA transporters, enhancing its therapeutic potential .
Comparison with Similar Compounds
- 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Comparison: 2-(4-Methylthiophen-2-yl)pyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different profile of activity and selectivity, making it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C9H14ClNS |
---|---|
Molecular Weight |
203.73 g/mol |
IUPAC Name |
2-(4-methylthiophen-2-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-7-5-9(11-6-7)8-3-2-4-10-8;/h5-6,8,10H,2-4H2,1H3;1H |
InChI Key |
RVZWHQUNVYNRAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C2CCCN2.Cl |
Origin of Product |
United States |
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